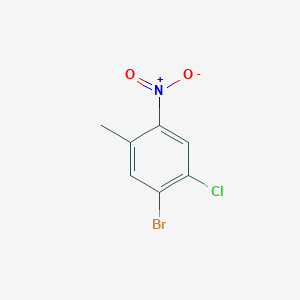

1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-2-chloro-5-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVMSQOHKXEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Halogenation

A common synthetic route begins with m-nitrotoluene or a similarly substituted toluene derivative. The methyl group directs electrophilic substitution, while the nitro group deactivates the ring and directs substitution meta to itself.

- Chlorination of m-nitrotoluene : Using chlorine gas as the chlorinating agent in the presence of a transition metal catalyst (e.g., iron or copper salts) under controlled temperature (30–80 °C) allows selective chlorination at the 2-position relative to the methyl group, forming 2-chloro-5-nitrotoluene with high purity (~99%) after purification by vacuum distillation.

| Parameter | Condition/Value |

|---|---|

| Chlorinating agent | Chlorine gas (Cl2) |

| Catalyst | Transition metal or salt (0.01-0.03 mol ratio) |

| Temperature | 30–80 °C |

| Reaction time | Until m-nitrotoluene <1% remains |

| Purification | Vacuum distillation |

| Product purity | 99% |

Bromination

The bromination step is typically carried out using N-bromosuccinimide (NBS) as a brominating reagent, which offers selectivity and mild reaction conditions.

- The substrate 2-chloro-5-nitrotoluene is reacted with NBS in an organic solvent.

- A radical initiator such as 2,2-azobisisobutyronitrile (AIBN) is used to facilitate benzylic bromination at the methyl group or aromatic bromination depending on conditions.

- The molar ratio of substrate to NBS is optimized around 1:1.2, with AIBN at 0.2 equivalents, and reaction temperature maintained at approximately 65 °C to maximize yield and selectivity.

| Parameter | Condition/Value |

|---|---|

| Brominating agent | N-bromosuccinimide (NBS) |

| Radical initiator | AIBN (0.1–0.2 molar ratio) |

| Solvent | Organic solvents (e.g., chloroform preferred) |

| Temperature | 25–80 °C (optimal ~65 °C) |

| Molar ratio (substrate:NBS) | 1:1–3 (optimal 1:1.2) |

| Reaction time | Variable (hours) |

Nitration

The nitro group is introduced or adjusted via nitration reactions, often before halogenation depending on the synthetic sequence. Controlled nitration ensures the nitro group is positioned at the 4-position relative to the methyl group.

- Traditional nitration uses nitric acid and sulfuric acid mixtures under low temperature control to avoid over-nitration.

- Alternatively, nitration can be performed on pre-halogenated intermediates to achieve the desired substitution pattern.

Sandmeyer Reaction and Diazonium Chemistry (Alternative Route)

An alternative synthetic route involves:

- Starting from o-toluidine derivatives.

- Bromination on the aromatic ring using NBS.

- Conversion of the amine group to a diazonium salt via reaction with sodium nitrite in hydrochloric acid.

- Sandmeyer reaction using cuprous chloride to replace the diazonium group with chlorine, yielding 5-bromo-2-chlorotoluene.

- Subsequent halogenation or nitration steps to finalize the target compound.

Purification and Isolation

Purification methods include crystallization and solvent extraction using various organic solvents such as petroleum ether, dichloromethane, ethyl acetate, cyclohexane, and alcohols (ethanol, methanol, isopropanol).

- Solid products are often filtered from mixed solvent systems to obtain high purity.

- Vacuum distillation and reduced pressure rectification are used to remove moisture and volatile impurities, ensuring product purity above 99%.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Chlorination | Cl2 gas, transition metal catalyst, 30–80 °C | Selective chlorination at 2-position | High purity 2-chloro-5-nitrotoluene |

| Bromination | NBS, AIBN initiator, organic solvent, 65 °C | Bromination at aromatic or benzylic position | Molar ratio substrate:NBS ~1:1.2 |

| Nitration | HNO3/H2SO4 mixture, low temperature | Introduction of nitro group at 4-position | Careful temperature control required |

| Sandmeyer reaction | NaNO2, HCl, CuCl | Replacement of amine by chlorine | Alternative route from o-toluidine |

| Purification | Crystallization, solvent extraction, vacuum distillation | Removal of impurities | Achieves >99% product purity |

Research Findings and Optimization Notes

- The use of N-bromosuccinimide (NBS) is preferred over elemental bromine for controlled bromination due to better selectivity and milder conditions.

- Radical initiators such as AIBN significantly improve the efficiency of benzylic bromination.

- Transition metal catalysts (Fe, Cu salts) enhance chlorination selectivity and reduce side reactions.

- Reaction temperatures are critical: too high leads to over-substitution or decomposition; too low reduces reaction rates.

- Solvent choice impacts product yield and purity; chloroform and phenetole solvents are favored in halogenation steps.

- Purification via mixed solvent crystallization ensures removal of side products and unreacted starting materials.

Chemical Reactions Analysis

1-Bromo-2-chloro-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired product and reaction conditions.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-chloro-5-methyl-4-nitrobenzene serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for producing various derivatives that can be utilized in different chemical reactions. For instance, the bromine or chlorine atoms can be replaced by other nucleophiles to create novel compounds for research purposes .

Pharmaceutical Development

The compound's structure suggests potential biological activity, particularly in medicinal chemistry. It is being investigated as a candidate for drug development due to its unique combination of functional groups that may interact with biological targets. Research indicates that compounds containing similar halogen substituents have shown significant pharmacological effects, including antitumor properties .

For example, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and enhancing the effects of chemotherapeutic agents like doxorubicin.

Materials Science

In materials science, this compound can be used to develop new materials with specific properties, such as polymers and coatings. Its unique structure allows for modifications that can tailor the physical and chemical properties of the resultant materials .

Case Study 1: Antitumor Activity

A study explored the antitumor activity of halogenated compounds similar to this compound. These compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed promising results in inhibiting cell proliferation and inducing apoptosis. The presence of bromine and chlorine was critical in enhancing the biological activity of these compounds.

Case Study 2: Synthesis of Novel Derivatives

Another research project focused on synthesizing novel derivatives from this compound through various substitution reactions. The study aimed to explore the reactivity of the compound under different conditions, leading to the formation of derivatives with enhanced properties for pharmaceutical applications. The derivatives exhibited improved solubility and bioavailability compared to their parent compound .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules through nucleophilic substitution. |

| Pharmaceutical Development | Potential candidate for drug development with notable biological activities against cancer cells. |

| Materials Science | Development of new materials such as polymers and coatings with tailored properties. |

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-5-methyl-4-nitrobenzene in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effects of the nitro and halogen substituents. This activation facilitates electrophilic aromatic substitution reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Halogenated Nitrobenzenes

Reactivity and Functional Group Analysis

- Electron-Withdrawing Effects : The nitro group at position 4 in the target compound deactivates the ring, directing electrophilic substitution to meta positions. Bromine and chlorine further enhance this deactivation .

- Steric Effects: The methyl group at position 5 introduces steric hindrance, limiting access to the aromatic core in reactions such as Suzuki couplings.

Discrepancies and Nomenclature Challenges

- CAS Number Variations : The target compound is associated with multiple CAS numbers (e.g., 1268816-55-2 vs. 1912-24-9), likely due to differences in naming conventions or structural isomers .

- Positional Isomerism: Compounds like 1-bromo-5-fluoro-2-methyl-4-nitrobenzene () highlight how minor positional changes (e.g., NO₂ at 4 vs. 5) significantly alter electronic properties and applications .

Biological Activity

1-Bromo-2-chloro-5-methyl-4-nitrobenzene (BCMNB) is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant research findings and data.

- Molecular Formula : C7H5BrClNO2

- Molecular Weight : 236.48 g/mol

- Appearance : Yellow solid

- Solubility : Moderate in organic solvents

Cytotoxicity

BCMNB has demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of BCMNB on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

These findings indicate that BCMNB may target specific cellular pathways, leading to programmed cell death.

Antimicrobial Activity

In addition to its cytotoxic effects, BCMNB has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains.

Antimicrobial Efficacy

The compound was tested against common pathogens, showing varying degrees of inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

The presence of the nitro group and halogen substituents is believed to enhance the compound's interaction with bacterial membranes, contributing to its antimicrobial activity.

The biological activity of BCMNB is hypothesized to involve multiple mechanisms:

- Apoptosis Induction : The compound may activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : BCMNB appears to interfere with the cell cycle, particularly at the G2/M phase.

- Membrane Interaction : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively, disrupting cellular integrity.

Comparative Analysis with Related Compounds

BCMNB shares structural similarities with other nitroaromatic compounds. A comparison table illustrates how variations in substituents can affect biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | Similar halogenation pattern | Different position of halogens |

| 1-Bromo-3-chloro-5-methyl-4-nitrobenzene | Variation in halogen positions | Altered reactivity due to position |

| 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene | Fluorine instead of chlorine | Fluorine's unique electronegativity |

| 1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene | Contains isothiocyanate functional group | Potential for different biological activity |

Q & A

Q. What are the recommended synthetic routes for 1-bromo-2-chloro-5-methyl-4-nitrobenzene, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential halogenation and nitration of a toluene derivative. A common approach is:

- Step 1 : Nitration of 2-chloro-5-methylbenzene to introduce the nitro group at the para position relative to the methyl group.

- Step 2 : Bromination using a brominating agent (e.g., Br₂/FeBr₃) under controlled temperature (40–60°C) to avoid over-substitution .

- Optimization : Adjust stoichiometry (e.g., Br₂:substrate ratio) and reaction time to minimize di-brominated byproducts. Purity can be enhanced via recrystallization in ethanol or column chromatography .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals split into doublets or triplets due to adjacent substituents. The methyl group (~2.4 ppm) and nitro group (deshielding aromatic protons) are key markers .

- ¹³C NMR : Distinct peaks for Br- and Cl-substituted carbons (δ 120–140 ppm) and the nitro-substituted carbon (δ 145–155 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 250 (M⁺) with fragments corresponding to loss of Br (≈171) or NO₂ (≈205) .

- Melting Point : Compare observed values (e.g., 67–68°C for analogous bromo-chloro compounds) to confirm purity .

Advanced Research Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in cross-coupling reactions?

- Electronic Effects : The nitro group is a strong meta-directing deactivator, while halogens (Br/Cl) act as ortho/para directors. This creates competing regioselectivity in Suzuki-Miyaura couplings, favoring substitution at the bromine site due to lower activation energy .

- Steric Hindrance : The methyl group at position 5 may hinder access to the reaction site, requiring bulky ligands (e.g., SPhos) to enhance selectivity .

Q. What strategies are effective for identifying and mitigating byproducts in the synthesis of this compound?

- Common Byproducts :

- Di-brominated analogs (e.g., 1,4-dibromo derivatives) due to excess Br₂.

- Chlorine displacement byproducts if nitro group reduction occurs inadvertently.

- Mitigation :

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in electrophilic substitution reactions involving this compound?

- DFT Modeling : Calculate Fukui indices to identify electrophilic attack sites. The nitro group’s meta position shows higher electron deficiency, favoring bromination at the para position relative to Cl .

- Validation : Compare computed reaction pathways with experimental X-ray crystallography data (e.g., bond angles and charge distribution) .

Q. What solvent systems and temperatures are optimal for preserving the stability of this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.